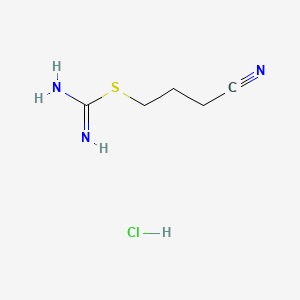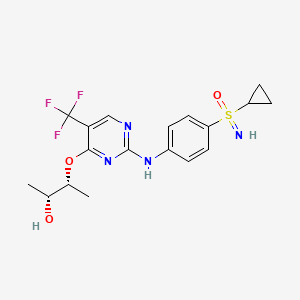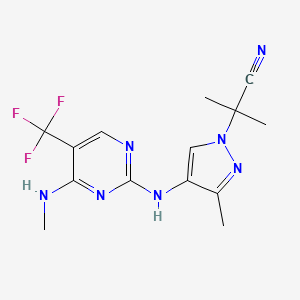![molecular formula C23H21N5 B612158 3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile CAS No. 1200126-26-6](/img/structure/B612158.png)
3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C’]dipyridine-6-Carbonitrile” is an organic compound with a molecular formula of C23H21N5 . It has an average mass of 367.446 Da and a monoisotopic mass of 367.179688 Da . The compound belongs to the class of organic compounds known as phenylpiperidines .
Synthesis Analysis
The synthesis of this compound and similar structures has been discussed in various studies. For instance, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, which includes derivatives similar in structure to the compound, showing the potential for biological applications. Also, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound is soluble in DMSO but not soluble in water. The exact mass of the compound is 367.1797. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).Applications De Recherche Scientifique
Synthesis and Biological Activity : This compound is synthesized and characterized in various studies for its biological activities. For instance, Farid M Sroor (2019) discusses the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, which includes derivatives similar in structure to the compound , showing the potential for biological applications (Sroor, 2019).
Crystal Structure and Molecular Docking Studies : Studies such as those by M. Venkateshan et al. (2019) involve crystal structure determination and molecular docking studies of pyridine derivatives. These studies are crucial in understanding the interaction of such compounds with biological targets (Venkateshan et al., 2019).
Antimicrobial and Anticancer Properties : Research by A. Abdelwahab and Salma Ashraf Hassan Fekry (2022) on similar compounds indicates potential antimicrobial and anticancer properties. The study synthesizes new chromene compounds and evaluates their pharmacological activities (Abdelwahab & Fekry, 2022).
Spectroscopic Properties and Quantum Mechanical Study : P. Devi et al. (2020) investigate the spectroscopic properties of a compound structurally similar to the one , which can provide insights into its chemical behavior and potential applications in material science (Devi et al., 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives : S. A. Al-Issa (2012) reports on the synthesis of a series of pyridine and fused pyridine derivatives, which may include compounds similar to the one . This work contributes to the understanding of the synthetic routes and potential applications of such compounds (Al-Issa, 2012).
Safety And Hazards
The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHOOZGDDPLKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Piperidin-1-ylmethyl)phenyl)-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)






![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)